molecular formula C12H12N2O3 B2926079 3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide CAS No. 1280976-49-9

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide

Cat. No. B2926079
CAS RN: 1280976-49-9
M. Wt: 232.239
InChI Key: DKQSDVCZBCFVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide, commonly known as BDPC, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. BDPC is a derivative of the amphetamine family and has been studied for its effects on the central nervous system.

Scientific Research Applications

Synthesis and Antinociceptive Activity

One area of research involves the synthesis of propanamide derivatives and their evaluation for antinociceptive (pain-relieving) activities. For instance, Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives and evaluated their antinociceptive activity using various methods, such as tail clip, tail flick, hot plate, and writhing tests. They compared the effects of these compounds with dipyrone and aspirin, finding some derivatives significantly more active in all tests (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

Anti-viral Activities

Another study by Flefel et al. (2014) focused on the synthesis of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one and its derivatives, evaluating their anti-viral activities. These compounds showed promising antiviral activity against the H5N1 virus, suggesting potential applications in developing antiviral therapies (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).

Urease Inhibitors

Nazir et al. (2018) investigated novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These molecules were found to be potent inhibitors, with specific compounds showing competitive inhibition of the enzyme, indicating potential applications in addressing conditions related to urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Antitumor Activity

Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones to evaluate their in vitro antitumor activity. The study found several compounds exhibiting broad-spectrum antitumor activity, significantly more potent than the positive control, 5-FU. This research suggests the potential of such derivatives in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-5-6-14-12(15)4-2-9-1-3-10-11(7-9)17-8-16-10/h1,3,7H,2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSDVCZBCFVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.